5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine dihydrochloride
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Overview
Description
5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine dihydrochloride is a chemical compound that features a piperidine ring and an oxadiazole ring Piperidine is a six-membered heterocycle containing one nitrogen atom, while oxadiazole is a five-membered ring containing two nitrogen atoms and one oxygen atom
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine derivatives can exhibit a wide variety of biological activities .
Biochemical Pathways
The compound is involved in the hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironment .
Result of Action
The compound appears to induce the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine dihydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The piperidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the piperidine or oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and oxadiazole derivatives. Examples include:
- 1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
- 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
Uniqueness
5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine dihydrochloride is unique due to the combination of the piperidine and oxadiazole rings, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-piperidin-4-yl-1,3,4-oxadiazol-2-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c8-7-11-10-6(12-7)5-1-3-9-4-2-5;;/h5,9H,1-4H2,(H2,8,11);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEXIQQQHQQYBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909337-36-5 |
Source
|
Record name | 5-(piperidin-4-yl)-1,3,4-oxadiazol-2-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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